molecular formula C7H17ClN2O B1518610 2-(ethylamino)-N-isopropylacetamide hydrochloride CAS No. 1172936-82-1

2-(ethylamino)-N-isopropylacetamide hydrochloride

Cat. No. B1518610
CAS RN: 1172936-82-1
M. Wt: 180.67 g/mol
InChI Key: LUUQURSMTHOCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylamino)-N-isopropylacetamide hydrochloride, also known as EIPA hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 225.7 g/mol, a melting point of 132-134°C, and a solubility of 0.6 g/mL in water. The structure of EIPA hydrochloride is composed of two nitrogen atoms bound to a carbon atom, as well as two oxygen atoms, one hydrogen atom, and one chlorine atom. The compound is used in a variety of research applications, including the synthesis of other compounds, the study of enzyme mechanisms, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Neuroplasticity and Antidepressant Effects

Recent studies have emphasized the role of neuroplasticity in the therapeutic efficacy of ketamine, a compound related to 2-(ethylamino)-N-isopropylacetamide hydrochloride. Research suggests that ketamine and classical psychedelics, through their primary glutamate or serotonin receptor targets, induce synaptic, structural, and functional changes in the brain. These changes are particularly noted in pyramidal neurons in the prefrontal cortex and include increased glutamate release, activation of specific receptors, and promotion of signaling pathways that contribute to synaptogenesis. Such neuroplasticity mechanisms may explain the robust and sustained antidepressant effects of these compounds, offering a new perspective on how rapid antidepressant actions are mediated (Aleksandrova & Phillips, 2021).

Pharmacological Characterization and Behavioral Effects

Another area of research involves the detailed pharmacological and behavioral investigation of compounds like eticlopride, which, like 2-(ethylamino)-N-isopropylacetamide hydrochloride, interacts with dopamine D2-like receptors. Although primarily developed for potential antipsychotic applications, eticlopride has served as a critical tool in understanding dopamine receptor function and its role in behavior and neuropharmacology. Studies highlight its utility in exploring the effects of D2-like receptor blockade across various behavioral models, contributing to our understanding of dopamine's role in psychopathologies and potential therapeutic pathways (Martelle & Nader, 2008).

Chemical Recycling and Environmental Impact

Beyond neuropharmacological applications, compounds structurally related to 2-(ethylamino)-N-isopropylacetamide hydrochloride have been explored for their potential in chemical recycling processes. For instance, research on the chemical recycling of polyethylene terephthalate (PET) highlights innovative approaches to managing plastic waste, emphasizing hydrolysis techniques to recover monomers for repolymerization. Such studies underscore the environmental significance of chemical recycling, offering pathways to mitigate plastic pollution and promote sustainability (Karayannidis & Achilias, 2007).

Emerging Substance of Abuse: U-Drugs

Furthermore, the landscape of illicit drug use has seen the emergence of non-fentanyl novel synthetic opioids, including N-substituted benzamides and acetamides, known colloquially as U-drugs. These compounds, developed in the past for their potent opioid receptor agonist properties, have found a new context as substances of abuse on the illicit drug market. The review on U-drugs, including U-47700, underscores the challenges and potential dangers associated with the recreational use of synthetic opioids, emphasizing the need for vigilance and regulatory measures to combat their spread (Sharma et al., 2018).

properties

IUPAC Name

2-(ethylamino)-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-4-8-5-7(10)9-6(2)3;/h6,8H,4-5H2,1-3H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQURSMTHOCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-isopropylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(ethylamino)-N-isopropylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(ethylamino)-N-isopropylacetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(ethylamino)-N-isopropylacetamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(ethylamino)-N-isopropylacetamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(ethylamino)-N-isopropylacetamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(ethylamino)-N-isopropylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.